3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-5-1-9-2-6-12(7-3-9)8-4-10(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUHSCFPLRPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid typically involves:
- Introduction of the 2-fluoroethyl group onto the piperidine nitrogen.
- Attachment of the propanoic acid side chain at the 4-position of the piperidine ring.
- Purification steps to isolate the pure acid form.
The key challenge is the selective fluorination and the functionalization of the piperidine ring without unwanted side reactions or impurities.
Preparation of Fluoroalkylated Piperidine Intermediate
A common approach starts with the piperidine ring, which is functionalized at the nitrogen with a 2-fluoroethyl group through nucleophilic substitution:
N-alkylation of piperidine : Piperidine is reacted with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride to form N-(2-fluoroethyl)piperidine. This reaction proceeds under mild heating (e.g., 50-70°C) in a polar aprotic solvent like acetonitrile or DMF.
Purification : The crude product is purified by extraction and recrystallization or chromatography to remove unreacted starting materials and by-products.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced at the 4-position of the piperidine ring. Two main synthetic routes are reported:
Route A: Direct Alkylation with Halo-propanoic Acid Derivative
The N-(2-fluoroethyl)piperidine intermediate is reacted with a suitable 3-halopropanoic acid or its ester derivative (e.g., methyl 3-bromopropanoate).
This reaction is carried out in the presence of a base (such as potassium carbonate) in an aprotic solvent (e.g., acetonitrile) at elevated temperature (50-60°C).
After alkylation, ester hydrolysis is performed under acidic or basic conditions to yield the free propanoic acid.
Route B: Coupling via Activated Esters or Acid Chlorides
The 4-position of piperidine is first functionalized with a suitable leaving group (e.g., tosylate or mesylate).
The activated intermediate is then reacted with 3-(2-fluoroethyl)piperidine under nucleophilic substitution conditions.
Alternatively, this compound can be synthesized by coupling 4-aminopiperidine derivatives with 3-bromopropionic acid or its activated derivatives (acid chlorides or NHS esters) using coupling agents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as DIPEA (N,N-diisopropylethylamine).
Representative Experimental Procedure (Adapted from Related Piperidine Derivative Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. N-alkylation | Piperidine + 2-fluoroethyl bromide, K2CO3, acetonitrile, 60°C, 12 h | Formation of N-(2-fluoroethyl)piperidine intermediate |
| 2. Alkylation at 4-position | N-(2-fluoroethyl)piperidine + methyl 3-bromopropanoate, K2CO3, acetonitrile, 55°C, 24 h | Introduction of propanoate ester at 4-position |
| 3. Hydrolysis | Ester hydrolysis with NaOH (aq), reflux, 4 h | Conversion of ester to free propanoic acid |
| 4. Purification | Acid-base extraction, recrystallization from suitable solvent (e.g., ethyl acetate/hexane) | Isolation of pure this compound |
Purification and Characterization
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>98%).
- Characterization is performed by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.
- Fluorine NMR (19F) is particularly useful to confirm the presence and environment of the fluoroethyl group.
Research Findings and Optimization Notes
- Use of potassium carbonate as a base and acetonitrile as solvent provides good yields and selectivity for N-alkylation and subsequent alkylation steps.
- The presence of fluorine requires careful control of reaction conditions to avoid side reactions such as elimination or defluorination.
- Hydrolysis conditions should be optimized to prevent degradation of the piperidine ring.
- Purification by salt formation (e.g., hydrochloride salt) followed by base treatment can improve purity, as demonstrated in related piperidine derivatives preparation.
- Use of phase transfer catalysts or iodide salts (NaI, KI) can enhance alkylation efficiency.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| N-alkylation base | K2CO3, NaH | Mild base preferred |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor reaction |
| Temperature | 50-70°C | Moderate heating |
| Alkylation time | 12-24 h | Longer times improve yield |
| Ester hydrolysis conditions | NaOH (aq), reflux, 4 h | Controlled to avoid side reactions |
| Purification methods | Recrystallization, acid/base extraction | Salt formation can enhance purity |
| Catalysts | KI, NaI (optional) | Phase transfer catalysts improve rates |
Chemical Reactions Analysis
Types of Reactions: 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The fluorinated ethyl group can be reduced to form ethyl groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Ethylated derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H18FNO2
- Molecular Weight : 229.28 g/mol
- IUPAC Name : 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
Neurological Disorders
Research indicates that derivatives of piperidine, including this compound, exhibit potential neuroprotective effects. These compounds may modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and Parkinson's disease. They have been shown to influence the activity of neurotransmitter receptors, which can lead to improved cognitive functions and reduced neurodegeneration.
Cancer Therapy
There is growing interest in the application of this compound in cancer treatment. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and survival. The ability of this compound to modulate these pathways suggests its potential as an anticancer agent.
Pain Management
The compound has been investigated for its analgesic properties. It may act on pain pathways in the central nervous system, providing relief from chronic pain conditions. Its efficacy in modulating pain perception through receptor interactions offers a promising avenue for developing new pain management therapies.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The results indicated significant improvements in cognitive function in animal models of Alzheimer's disease when treated with this compound, suggesting its potential for therapeutic use in neurodegenerative diseases .
Case Study 2: Antitumor Activity
In another study focusing on cancer therapy, researchers investigated the impact of this compound on tumor cell lines. The findings showed that the compound inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a novel anticancer agent .
Data Table: Summary of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Neurological Disorders | Receptor modulation | Improved cognitive function in animal models |
| Cancer Therapy | Tumor growth inhibition | Induced apoptosis in cancer cell lines |
| Pain Management | Central nervous system modulation | Significant analgesic effects noted |
Mechanism of Action
The mechanism by which 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorinated ethyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The propanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Piperidine-Based Propanoic Acid Derivatives
Key Observations:
- Fluorine Impact: The 2-fluoroethyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like 3-(piperidin-1-yl)propanoic acid . This aligns with FE@SNAP, where fluorine improves receptor binding and pharmacokinetics .
- Piperidine vs.
- Aromatic Substituents: The trifluoromethylphenyl group in 3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins like retinol-binding protein 4 .
Physicochemical Properties
Table 3: Spectral and Physical Data for Analogues
Key Observations:
- The target compound’s ¹H-NMR would likely show signals for the fluoroethyl group (e.g., –CH₂F at ~4.4–4.6 ppm) and propanoic acid protons (triplets near 2.5–2.6 ppm), as seen in morpholinyl amides .
- Fluorine’s electronegativity may shift carbonyl IR bands slightly higher compared to non-fluorinated analogues .
Biological Activity
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of the piperidine ring and the fluorinated ethyl group suggests that this compound may interact with various biological targets, influencing pathways relevant to neurological disorders, cancer, and antimicrobial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through Structure-Activity Relationship (SAR) studies. These studies assess how modifications in the compound's structure affect its biological properties. For instance, variations in the piperidine structure have been linked to enhanced anticancer properties, indicating that specific structural features are crucial for achieving desired biological effects.
The mechanism of action for this compound likely involves its interaction with neurotransmitter receptors and enzymes. The fluorinated ethyl group may enhance binding affinity, while the piperidine ring provides stability. The propanoic acid moiety can engage in hydrogen bonding or ionic interactions, contributing to the overall biological activity.
Biological Activities
Research has highlighted several significant biological activities associated with compounds similar to this compound:
- NMDA Receptor Antagonism : Derivatives have been explored as NMDA receptor antagonists, which could be beneficial in treating neurological disorders such as Alzheimer's disease.
- Anticancer Properties : Modifications to the piperidine structure have shown promise in enhancing anticancer effects, suggesting potential applications in oncology.
- Antimicrobial Activity : Compounds with similar structures exhibit antibacterial properties, indicating that this compound might also possess antimicrobial capabilities.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Neurological Disorders : A study demonstrated that compounds with similar structures could interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions like Alzheimer's disease. This interaction was assessed using radioligand binding assays and cellular assays .
- Cancer Research : Research focused on piperidine derivatives revealed their potential as anticancer agents. Compounds were evaluated for their efficacy against various tumor cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Testing : In vitro assays confirmed that structurally related compounds exhibited significant antibacterial activity against Gram-positive bacteria, providing a foundation for further exploration of their therapeutic potential .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key steps in synthesizing 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid with high yield and purity?
- Methodological Answer : The synthesis typically involves two stages: (1) introducing the 2-fluoroethyl group to the piperidine ring via nucleophilic substitution under controlled temperature (40–60°C) and anhydrous conditions, and (2) coupling the modified piperidine with propanoic acid derivatives using carbodiimide-based coupling agents. Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize side products. Post-synthesis, purify via recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). Quantum chemical calculations (e.g., density functional theory) can predict transition states to refine reaction conditions .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm), C NMR for carbon backbone confirmation, and F NMR to detect the fluorine moiety (δ -210 to -230 ppm).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold.
- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]) with theoretical mass (e.g., 245.26 g/mol) using ESI-MS.
Cross-reference spectral data with PubChem entries for validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, rinse immediately with water; consult a physician and provide the Safety Data Sheet (SDS) (e.g., AK Scientific’s SDS for similar piperidine derivatives) .
Advanced Research Questions
Q. How can computational chemistry methods improve the prediction of this compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for derivatization.
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Adjust protonation states of the propanoic acid group (pKa ~4.5) to match physiological pH.
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
Integrate computational predictions with experimental validation, as demonstrated by ICReDD’s reaction design framework .
Q. What experimental strategies can resolve discrepancies between in vitro enzymatic inhibition data and in vivo pharmacokinetic profiles?
- Methodological Answer :
- Orthogonal Assays : Compare inhibition results from fluorescence-based assays with surface plasmon resonance (SPR) to rule out assay-specific artifacts.
- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS.
- Bioavailability Studies : Adjust formulation (e.g., nanoencapsulation) to enhance solubility and re-evaluate dose-response curves in animal models.
Cross-validation reduces false positives/negatives .
Q. How does the stereochemistry of the piperidine ring influence the compound's pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (3S,4R)-tert-butoxycarbonyl-protected intermediates) and test in receptor-binding assays. For example, the (S)-configuration may enhance binding to GABA receptors due to spatial alignment with hydrophobic pockets. Use circular dichroism (CD) to confirm stereochemical integrity .
Q. What methodologies address challenges in quantifying trace impurities during scale-up synthesis?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use high-resolution MS (e.g., Q-TOF) to detect impurities at ppm levels.
- Reference Standards : Compare against certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) from LGC Standards) for quantification.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
Q. How can isotopic labeling (e.g., F) be utilized to study this compound's metabolic pathways?
- Methodological Answer :
- Radiochemical Synthesis : Replace the 2-fluoroethyl group with F via nucleophilic aliphatic substitution (KF, kryptofix 2.2.2, 100°C).
- Positron Emission Tomography (PET) : Administer the labeled compound to animal models and track biodistribution.
- Metabolite Analysis : Isolate plasma metabolites using radio-HPLC and characterize via MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
